molecular formula C9H9BrO2 B8395125 3-(Allyloxy)-4-bromophenol

3-(Allyloxy)-4-bromophenol

Cat. No.: B8395125
M. Wt: 229.07 g/mol
InChI Key: BCNRBMXLRDRCIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Allyloxy)-4-bromophenol is a brominated phenol derivative featuring an allyl ether group, making it a valuable synthetic intermediate for organic and medicinal chemistry research. Its structure suggests significant potential in the development of novel chemical entities, particularly through reactions such as the Claisen rearrangement. In this well-studied pericyclic reaction, allyl aryl ethers thermally rearrange to form ortho -allyl phenols, a key method for constructing carbon-carbon bonds and functionalizing phenolic cores . The presence of the bromine atom offers a versatile handle for further cross-coupling reactions, including Suzuki or Heck reactions, allowing researchers to diversify the molecular architecture and incorporate complex substituents. Researchers may find this compound particularly useful in the synthesis of natural product analogs and bioactive molecules. Bromophenol derivatives have been extensively studied for their diverse biological activities and are common scaffolds in the discovery of enzyme inhibitors . For instance, synthetic bromophenols have demonstrated potent in vitro inhibitory effects on metabolic enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase (CA), suggesting their relevance in early-stage research for neurodegenerative diseases and other therapeutic areas . The combination of the rearrangeable allyl group and the versatile bromo substituent in this compound provides a multifaceted building block for constructing chemical libraries in drug discovery campaigns. This product is provided as a high-purity compound for research purposes. It is intended for use by qualified laboratory professionals in controlled settings. This compound is For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and adhere to all appropriate safety protocols when handling this chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9BrO2

Molecular Weight

229.07 g/mol

IUPAC Name

4-bromo-3-prop-2-enoxyphenol

InChI

InChI=1S/C9H9BrO2/c1-2-5-12-9-6-7(11)3-4-8(9)10/h2-4,6,11H,1,5H2

InChI Key

BCNRBMXLRDRCIT-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C(C=CC(=C1)O)Br

Origin of Product

United States

Synthetic Methodologies for 3 Allyloxy 4 Bromophenol

Classical and Established Synthetic Approaches

Traditional syntheses of 3-(Allyloxy)-4-bromophenol are typically multi-step processes that utilize foundational reactions in organic chemistry. These methods are well-documented and offer reliable, albeit sometimes harsh, conditions for obtaining the target compound. The most logical and practiced approaches involve the regioselective functionalization of a disubstituted benzene (B151609) ring, namely 4-bromoresorcinol (B146125) or 3-allyloxyphenol.

Williamson Ether Synthesis for Allyloxy Group Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers and is highly applicable for the synthesis of this compound. researchgate.netfrancis-press.com This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion. researchgate.net In this context, the synthesis would commence from 4-bromoresorcinol, a commercially available or readily synthesized precursor.

The key steps are:

Deprotonation: The phenolic hydroxyl group of 4-bromoresorcinol is deprotonated using a suitable base to form a more nucleophilic phenoxide ion. Due to the presence of two hydroxyl groups in resorcinol, selective mono-allylation is a key challenge. The hydroxyl group at position 3 is generally more acidic and sterically accessible than the one at position 1, favoring substitution at the desired location.

Nucleophilic Attack: The resulting phenoxide attacks an allyl halide, typically allyl bromide, to form the ether linkage.

Common bases used for this transformation include potassium carbonate (K₂CO₃) or sodium hydride (NaH). The reaction is typically carried out in a polar aprotic solvent like acetone (B3395972) or N,N-dimethylformamide (DMF) to facilitate the SN2 mechanism. A similar synthesis of 4-allyloxy-3-methoxy benzaldehyde (B42025) from vanillin (B372448) proceeds by refluxing with allyl bromide and anhydrous potassium carbonate in acetone for 8 hours. researchgate.net This provides a strong procedural precedent for the selective O-allylation of a substituted phenol (B47542).

Table 1: Representative Conditions for Williamson Ether Synthesis of Phenolic Precursors
PrecursorAlkylating AgentBaseSolventTemperatureYieldReference Analogy
2-Allyl-4-bromo-6-nitrophenolAllyl BromideK₂CO₃AcetoneReflux77% google.com
VanillinAllyl BromideK₂CO₃AcetoneRefluxN/A researchgate.net
4-BromoresorcinolAllyl BromideNaHDMFRoom Temp.(Predicted) researchgate.net

Regioselective Bromination Techniques on Phenolic Precursors

An alternative classical route involves the introduction of the bromine atom onto a pre-existing allyloxyphenol, such as 3-allyloxyphenol. This approach hinges on the ability to control the regioselectivity of the electrophilic aromatic substitution (bromination). The hydroxyl (or allyloxy) group is a powerful ortho-, para-directing activator. In 3-allyloxyphenol, the positions ortho and para to the allyloxy group are C2, C4, and C6.

The bromination must be carefully controlled to achieve selective monobromination at the C4 position. Common brominating agents for this purpose include:

N-Bromosuccinimide (NBS): NBS is often used as a mild source of electrophilic bromine, which can enhance regioselectivity and reduce the formation of polybrominated byproducts. researchgate.netorganic-chemistry.org Reactions are often performed in solvents like dichloromethane (B109758) (CH₂Cl₂) or acetonitrile (B52724) (MeCN).

Molecular Bromine (Br₂): While highly reactive, the use of Br₂ in a non-polar solvent like carbon disulfide or in the presence of a Lewis acid can be tuned for regioselectivity. orgsyn.org However, over-bromination is a significant risk with highly activated rings like phenols. nih.gov

A study on the bromination of other activated phenols demonstrated that using KBr with ZnAl–BrO₃⁻–layered double hydroxides as an oxidizing system leads to excellent regioselectivity, strongly favoring the para-position. nih.gov This suggests that such a system could be highly effective for the conversion of 3-allyloxyphenol to the desired product.

Table 2: Comparison of Brominating Agents for Phenolic Compounds
ReagentConditionsSelectivityAdvantagesDisadvantagesReference Analogy
NBSMeCN, 60 °CHigh para-selectivityMild, easy to handleCan be less reactive for deactivated rings researchgate.net
Br₂CS₂, <5 °CVariableInexpensive, reactiveHighly corrosive, risk of polybromination orgsyn.org
KBr / ZnAl–BrO₃⁻–LDHsAcetic Acid/H₂O, 35 °CExcellent para-selectivityHigh atom economy, mild conditionsRequires preparation of the LDH reagent nih.gov

Modern and Sustainable Synthetic Pathways

Contemporary synthetic chemistry emphasizes the development of more efficient, atom-economical, and environmentally benign processes. These principles have been applied to both the allylation and bromination steps relevant to the synthesis of this compound.

Catalytic Strategies in Allylation Reactions

While the classical Williamson synthesis is robust, it often requires stoichiometric amounts of base and can have lengthy reaction times. Modern methods employ catalysts to improve efficiency.

Phase-Transfer Catalysis (PTC): The Williamson ether synthesis can be significantly enhanced by using a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide). utahtech.edu The catalyst facilitates the transfer of the phenoxide anion from an aqueous or solid phase into the organic phase containing the allyl halide, accelerating the reaction rate under milder conditions. phasetransfercatalysis.com This approach can eliminate the need for anhydrous and harsh solvents, making the process greener and more scalable.

Palladium/Lewis Acid Co-catalysis: Advanced research has shown that palladium co-catalyzed with a Lewis acid can achieve highly site-selective O-allylation of polyols. d-nb.infonih.govresearchgate.net While typically applied to aliphatic alcohols, the principles of using a catalyst to differentiate between similar functional groups could potentially be adapted for the regioselective mono-allylation of dihydroxybenzenes like 4-bromoresorcinol, offering a pathway to overcome the key challenge of the classical approach.

Green Chemistry Principles in Synthesis

The application of green chemistry principles aims to reduce waste, minimize energy consumption, and use less hazardous substances.

Solvent-Free Reactions: Phase-transfer catalysis can enable reactions to be performed under solvent-free conditions. clockss.org For instance, the reaction of an azole with an allyl bromide can be conducted by mixing the reactants with a solid base (K₂CO₃) and a catalytic amount of a phase-transfer agent, often with ultrasonic activation. This dramatically reduces solvent waste.

Atom Economy: Modern bromination methods, such as the oxidative bromination using KBr with a recyclable catalyst, improve atom economy compared to using Br₂ (where one equivalent of HBr is produced as waste) or NBS (where succinimide (B58015) is a byproduct). nih.gov

Recyclable Catalysts: The development of solid-supported catalysts, such as polymeric reagents for bromination or recyclable phase-transfer catalysts, aligns with green chemistry principles by simplifying product purification and allowing for catalyst reuse. francis-press.comorganic-chemistry.org

Yield Optimization and Scalability Studies

Optimizing the yield and ensuring the scalability of the synthesis are crucial for the practical application of this compound. Research into analogous syntheses provides insights into key parameters for optimization.

For the Williamson ether synthesis route starting from 4-bromoresorcinol, key variables to optimize include:

Base: The choice and stoichiometry of the base (e.g., K₂CO₃, NaH, NaOH) are critical. A weaker base like K₂CO₃ may offer better selectivity for mono-alkylation over dialkylation, whereas a stronger base may drive the reaction to completion faster.

Solvent: The solvent affects the solubility of the phenoxide and the rate of the SN2 reaction. Aprotic polar solvents are generally preferred.

Temperature: Higher temperatures can increase the reaction rate but may also promote side reactions, such as the elimination of allyl bromide or dialkylation of the resorcinol.

Catalyst Loading: In PTC-mediated reactions, optimizing the amount of catalyst is essential to balance reaction speed with cost and ease of removal.

For the bromination route, yield optimization focuses on maximizing the formation of the desired 4-bromo isomer while minimizing ortho-bromination and di-bromination. This is achieved by carefully selecting the brominating agent and controlling the reaction temperature and stoichiometry. For example, slow, portion-wise addition of the brominating agent at low temperatures is a common strategy to control the reaction. orgsyn.org

A process for a complex pharmaceutical intermediate was scaled to a 100-kg level by employing a convergent synthesis, telescoping steps to avoid isolating reactive intermediates, and optimizing extraction and crystallization procedures. researchgate.net Similar principles would be applied to the large-scale production of this compound, focusing on robust, high-conversion reactions that minimize complex purifications.

Purification and Isolation Techniques

The purification and isolation of this compound from a crude reaction mixture are critical steps to obtain the compound in high purity, which is essential for its subsequent use and characterization. The choice of purification method depends on the physical properties of the target compound (e.g., solid or liquid), its stability, and the nature of the impurities present. For substituted phenols and their ethers, standard laboratory techniques such as column chromatography, crystallization, and distillation are commonly employed.

Chromatographic Methods

Column chromatography is a versatile and widely used technique for the purification of organic compounds. For allyloxy-bromophenol derivatives, silica (B1680970) gel is a common stationary phase due to its effectiveness in separating compounds with moderate polarity.

Flash Column Chromatography: This is a rapid form of column chromatography that uses pressure to force the solvent through the column, speeding up the separation process. In the synthesis of analogous compounds like 1-allyl-2-(allyloxy)-5-bromo-3-nitrobenzene, a precursor with a similar structural backbone, flash chromatography on a silica gel column is the method of choice. nih.govresearchgate.net The crude reaction mixture is directly loaded onto the column, and an appropriate solvent system (eluent) is used to separate the desired product from byproducts and unreacted starting materials. nih.gov The selection of the eluent, typically a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate, is optimized to achieve the best separation. nih.govchemicalbook.com The progress of the separation is often monitored by Thin Layer Chromatography (TLC). chemicalbook.com

Table 1: Typical Conditions for Flash Chromatography of Related Allyloxy-Aromatic Compounds
CompoundStationary PhaseEluent SystemYieldReference
1-Allyl-2-(allyloxy)-5-bromo-3-nitrobenzeneSilica GelHexanes/Ethyl Acetate (99:1)77% nih.gov
2-Allyl-4-bromo-6-nitrophenolSilica GelHexanes (100%)72% nih.gov
p-AlkoxyphenolsSilica GelEthyl Acetate/Petroleum EtherNot specified chemicalbook.com

High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for isolating small quantities, HPLC is a powerful technique. nih.gov It utilizes high pressure to pass the solvent through a column packed with smaller particles, providing higher resolution than standard column chromatography. semanticscholar.org Reverse-phase columns (e.g., C18) are commonly used for phenolic compounds. semanticscholar.org HPLC can also be coupled with mass spectrometry (HPLC-MS) for simultaneous purification and identification. exaly.com

Crystallization

Crystallization is an effective method for purifying solid compounds. If this compound is obtained as a solid, it can be purified by dissolving it in a suitable hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution (mother liquor). The choice of solvent is crucial; an ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures. For related compounds like p-bromophenol, crystallization from solvents or cooling the neat material followed by centrifugation can yield hard, white crystals with a sharp melting point. orgsyn.org In some procedures, purification via chromatography is followed by crystallization to achieve higher purity. chemicalbook.com

Table 2: Crystallization Parameters for a Related Bromophenol
CompoundMethodResultReference
p-BromophenolCooling to 10°C and centrifugationHard, white crystals (m.p. 63°C) orgsyn.org
p-AlkoxyphenolsCrystallization from CH2Cl2-petroleum etherCharacterized solid product chemicalbook.com

Distillation

For liquid compounds, distillation under reduced pressure (vacuum distillation) is a primary purification technique. This method is suitable for thermally stable compounds that have a sufficiently high boiling point. By reducing the pressure, the boiling point of the liquid is lowered, which prevents decomposition that might occur at higher temperatures. For instance, the related compound p-bromophenol can be purified by distillation at 145–150°C under a pressure of 25–30 mm Hg. orgsyn.org This technique effectively separates the desired product from non-volatile impurities and other components with significantly different boiling points. orgsyn.org

Chemical Reactivity and Transformation Studies of 3 Allyloxy 4 Bromophenol

Electrophilic Aromatic Substitution Reactions on the Bromophenol Moiety

The benzene (B151609) ring of 3-(Allyloxy)-4-bromophenol is activated towards electrophilic aromatic substitution. The reactivity and orientation of incoming electrophiles are governed by the cumulative electronic effects of the substituents. The hydroxyl (-OH) and allyloxy (-O-allyl) groups are strong activating groups and are ortho, para-directing due to their ability to donate electron density to the ring through resonance. The bromine (-Br) atom, while deactivating the ring inductively, is also an ortho, para-director.

Given the positions of the existing groups (hydroxyl at C1, allyloxy at C3, and bromo at C4), the potential sites for electrophilic attack are C2, C5, and C6.

Position C2: ortho to the hydroxyl group and ortho to the allyloxy group. This position is strongly activated.

Position C6: ortho to the hydroxyl group. This position is also strongly activated.

Position C5: meta to the hydroxyl and allyloxy groups, but ortho to the bromine. This position is the least activated.

Therefore, electrophilic substitution is strongly favored at the C2 and C6 positions. The choice between these two sites is often influenced by the steric hindrance imposed by the adjacent substituents and the specific reaction conditions.

Common electrophilic aromatic substitution reactions include nitration and halogenation. byjus.commasterorganicchemistry.com For instance, nitration using dilute nitric acid would be expected to yield a mixture of 2-nitro- and 6-nitro-3-(allyloxy)-4-bromophenol. byjus.com Similarly, halogenation (e.g., with Br₂ in a non-polar solvent) would likely produce 2,6-dibromo-3-(allyloxy)-4-bromophenol if excess reagent is used, or a mixture of monobrominated products under controlled conditions. libretexts.orgyoutube.com

Table 1: Predicted Electrophilic Aromatic Substitution Reactions
ReactionReagentsPredicted Major Product(s)
NitrationDilute HNO₃2-Nitro-3-(allyloxy)-4-bromophenol and 6-Nitro-3-(allyloxy)-4-bromophenol
BrominationBr₂ in CCl₄2-Bromo-3-(allyloxy)-4-bromophenol and 6-Bromo-3-(allyloxy)-4-bromophenol

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom at the C4 position of the aromatic ring can be replaced via various transition-metal-catalyzed cross-coupling reactions. These methods are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki Coupling: The bromine atom can be substituted with an alkyl, vinyl, or aryl group by reacting this compound with an organoboron compound (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. nobelprize.org This reaction is highly versatile for creating biaryl structures or introducing other carbon-based fragments.

Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This provides a direct route to substituted aniline (B41778) derivatives from this compound.

These reactions are generally tolerant of the free hydroxyl and allyloxy groups, making them efficient methods for elaborating the molecular structure.

Table 2: Representative Nucleophilic Substitution Reactions
Reaction NameCoupling PartnerTypical Catalytic SystemProduct Type
Suzuki CouplingAr-B(OH)₂Pd(PPh₃)₄, Na₂CO₃Aryl-substituted 3-(allyloxy)phenol (B8788115)
Buchwald-Hartwig AminationR₂NHPd₂(dba)₃, BINAP, NaOt-BuN-substituted 4-amino-3-(allyloxy)phenol

Phenolic Hydroxyl Group Reactions

The phenolic hydroxyl group is acidic and can be readily deprotonated by a base to form a nucleophilic phenoxide ion. This reactivity allows for straightforward etherification and esterification reactions.

Etherification: In the Williamson ether synthesis, the phenoxide ion (formed by treating the phenol (B47542) with a base like sodium hydroxide (B78521) or potassium carbonate) acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide or ethyl bromide) to form a new ether. This would convert this compound into an alkyl allyl diether of 4-bromobenzene.

Esterification: The phenolic hydroxyl group reacts with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) to form phenyl esters. This reaction is a common method for protecting the hydroxyl group or introducing an ester functionality.

Table 4: Reactions of the Phenolic Hydroxyl Group
ReactionReagentsProduct
Etherification (Williamson)1. NaH 2. CH₃I4-Bromo-1-(allyloxy)-3-methoxybenzene
EsterificationAcetyl chloride, Pyridine3-(Allyloxy)-4-bromophenyl acetate

Alkylation and Acylation Reactions

The phenolic hydroxyl group in this compound is a primary site for alkylation and acylation reactions. These transformations are fundamental in organic synthesis for the protection of the hydroxyl group or for the introduction of new functionalities.

Alkylation of phenols is a common method to form ethers. While specific studies on the alkylation of this compound are not extensively documented, the reactivity can be inferred from similar phenolic compounds. For instance, the alkylation of a structurally related compound, 2-allyl-4-bromo-6-nitrophenol, has been reported. In this synthesis, the phenol was treated with allyl bromide in the presence of potassium carbonate as a base and acetone (B3395972) as the solvent. The reaction was heated to reflux and stirred for one hour, resulting in the formation of 1-allyl-2-(allyloxy)-5-bromo-3-nitrobenzene in a 77% yield nih.gov. This example illustrates a standard Williamson ether synthesis condition that would be applicable to this compound for the introduction of an additional alkyl group.

Acylation reactions of phenols, such as the Friedel-Crafts acylation, typically involve the reaction of the phenol with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. This reaction introduces an acyl group onto the aromatic ring. The regioselectivity of such a reaction on this compound would be influenced by the directing effects of the hydroxyl and allyloxy groups. No specific examples of acylation reactions on this compound were found in the surveyed literature.

Table 1: Representative Alkylation Reaction of a Substituted Bromophenol

ReactantReagentBaseSolventConditionsProductYieldReference
2-allyl-4-bromo-6-nitrophenolAllyl bromideK₂CO₃AcetoneReflux, 1h1-allyl-2-(allyloxy)-5-bromo-3-nitrobenzene77% nih.gov

Metal Coordination Chemistry (as a potential ligand precursor)

The phenolic oxygen and the ether oxygen in this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. Transformation of the phenol into a Schiff base or other multidentate ligand can enhance its coordination capabilities. While there is no specific research detailing the use of this compound as a direct ligand precursor, the synthesis of Schiff base ligands from structurally similar bromophenols is well-established. These ligands can then be used to form complexes with various transition metals. The resulting metal complexes often exhibit interesting catalytic or biological properties. The specific coordination chemistry of this compound as a ligand precursor remains an area for potential investigation.

Cross-Coupling Reactions of the Aryl Bromide

The carbon-bromine bond in this compound is a key site for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for significant molecular diversification.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with an organic halide. This reaction is widely used to form carbon-carbon bonds. Although specific examples of Suzuki-Miyaura coupling with this compound as the substrate are not explicitly detailed in the available literature, the reaction is generally applicable to aryl bromides.

The typical reaction conditions involve a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or a palladium(II) salt with a phosphine ligand, a base (e.g., potassium carbonate, cesium carbonate), and a solvent system (e.g., toluene, dioxane, or aqueous mixtures). The reaction of this compound with an aryl or vinyl boronic acid or ester under these conditions would be expected to yield the corresponding biaryl or styrenyl derivative. The efficiency of the coupling would depend on the specific catalyst, ligands, and reaction conditions employed.

Table 2: General Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

ComponentExamples
Aryl Bromide This compound
Boron Reagent Arylboronic acids, Vinylboronic esters
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)
Ligand PPh₃, dppf, SPhos, XPhos
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Toluene, Dioxane, THF, DMF, Water mixtures

Heck and Sonogashira Coupling Reactions

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. For this compound, a Heck reaction with an alkene such as styrene (B11656) or an acrylate (B77674) would lead to the formation of a substituted stilbene (B7821643) or cinnamate (B1238496) derivative, respectively. The reaction is typically carried out in the presence of a palladium catalyst and a base.

The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. Reacting this compound with a terminal alkyne would result in the formation of a substituted phenylethyne derivative. This reaction generally requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.

While the general applicability of these reactions to aryl bromides is well-established, specific documented examples utilizing this compound were not identified in the searched literature.

Table 3: Overview of Heck and Sonogashira Coupling Reactions

ReactionCoupling PartnerKey CatalystsTypical Product from this compound
Heck AlkenePd(OAc)₂, Pd/C, phosphine ligandsSubstituted stilbene or cinnamate
Sonogashira Terminal AlkynePd catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI)Substituted phenylethyne

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of an aryl halide with a primary or secondary amine. The application of this reaction to this compound would provide a direct route to various N-aryl amine derivatives.

The reaction typically employs a palladium catalyst in conjunction with a bulky electron-rich phosphine ligand and a strong base such as sodium tert-butoxide. A wide range of amines, including anilines, alkylamines, and heterocycles, can be used as coupling partners. Although this methodology is broadly applicable to aryl bromides, specific examples of its use with this compound are not present in the reviewed scientific literature.

Table 4: Key Components for Buchwald-Hartwig Amination of an Aryl Bromide

ComponentExamples
Aryl Bromide This compound
Amine Primary amines, Secondary amines, Anilines, Heterocycles
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃
Ligand BINAP, Xantphos, Buchwald's biaryl phosphine ligands
Base NaOtBu, K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane, THF

Advanced Spectroscopic and Analytical Methodologies for 3 Allyloxy 4 Bromophenol Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

While specific experimental spectra for 3-(Allyloxy)-4-bromophenol are not detailed in the surveyed literature, the expected chemical shifts and coupling patterns can be predicted based on its structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, allylic, and phenolic hydroxyl protons. The three aromatic protons would appear as a unique set of signals in the aromatic region (typically 6.5-8.0 ppm). The allyloxy group would present a characteristic pattern: a doublet of triplets for the -O-CH₂- protons, a multiplet for the internal -CH= proton, and two distinct signals for the terminal =CH₂ protons. The phenolic hydroxyl (-OH) proton would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. The spectrum is expected to show nine distinct signals: six for the aromatic ring carbons (four C-H and two C-quaternary) and three for the carbons of the allyl group. The chemical shifts would be influenced by the attached functional groups (hydroxyl, bromo, and allyloxy). Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) could be used to differentiate between CH, CH₂, and CH₃ groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
Phenolic OHVariable (e.g., 5.0-6.0)-Broad singlet, position is solvent-dependent.
Aromatic CH6.7 - 7.5115 - 135Three distinct signals with specific coupling patterns (doublets, doublet of doublets).
Aromatic C-O-150 - 155Quaternary carbon attached to the hydroxyl and allyloxy groups.
Aromatic C-Br-110 - 115Quaternary carbon attached to the bromine atom.
Allyl -O-CH₂-~4.5~70Signal would likely be a doublet of triplets.
Allyl -CH=~6.0~133Signal would be a multiplet.
Allyl =CH₂~5.3 and ~5.4~118Two distinct signals, each a doublet of triplets.

Note: These are predicted values based on standard NMR principles and data for similar functional groups. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly effective for identifying the functional groups present in a compound. While IR spectroscopy measures the absorption of infrared radiation by vibrating bonds with a changing dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light. mdpi.com

For this compound, the IR and Raman spectra would be expected to display characteristic bands corresponding to its constituent functional groups. A strong, broad absorption band in the IR spectrum around 3200-3600 cm⁻¹ would indicate the O-H stretching of the phenolic group. The C-O stretching vibrations for the phenol (B47542) and the allyl ether would appear in the 1260-1000 cm⁻¹ region. Aromatic C=C stretching bands would be observed in the 1600-1450 cm⁻¹ range, while the C=C stretching of the allyl group would appear around 1645 cm⁻¹. The C-Br stretching vibration is expected at lower frequencies, typically in the 600-500 cm⁻¹ range.

Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The technique is particularly useful for identifying symmetric vibrations and bonds that are weakly active in the IR spectrum. nih.gov

Table 2: Expected Vibrational Bands for this compound
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity (IR)
Phenolic O-HStretch3200 - 3600Strong, Broad
Aromatic C-HStretch3000 - 3100Medium
Allyl =C-HStretch3010 - 3095Medium
Allyl -CH₂-Stretch2850 - 2960Medium
Allyl C=CStretch~1645Medium to Weak
Aromatic C=CRing Stretch1450 - 1600Medium to Strong
Phenolic C-OStretch1200 - 1260Strong
Ether C-OStretch1000 - 1150Strong
C-BrStretch500 - 600Medium to Strong

Mass Spectrometry (MS) Techniques for Molecular Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₉H₉BrO), the calculated molecular weight is approximately 215.98 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed. A crucial diagnostic feature would be the presence of an M+2 peak of nearly equal intensity to the M⁺ peak. This characteristic isotopic pattern is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which exist in an approximate 1:1 ratio.

The fragmentation of the molecular ion would provide further structural evidence. Common fragmentation pathways for such a molecule could include the loss of the allyl group (C₃H₅•, mass = 41) via cleavage of the ether bond, leading to a bromohydroxyphenoxy radical cation. libretexts.org Other fragmentations might involve cleavage within the allyl group or loss of small neutral molecules.

Table 3: Predicted Mass Spectrometry Fragments for this compound
m/z Value Proposed Fragment Notes
~216 / 218[C₉H₉BrO]⁺Molecular ion (M⁺), showing characteristic 1:1 isotopic pattern for Bromine.
~175 / 177[C₆H₄BrO]⁺Loss of the allyl radical (•C₃H₅) from the molecular ion.
~91[C₆H₄OH]⁺A potential fragment resulting from the loss of Br and C₃H₄.
~77[C₆H₅]⁺Phenyl cation, a common fragment in aromatic compounds.
41[C₃H₅]⁺Allyl cation.

Note: These are predicted fragmentation patterns. The relative intensities of these peaks would depend on the ionization conditions.

X-ray Crystallography and Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise positions of atoms, as well as bond lengths, bond angles, and intermolecular interactions.

Currently, there are no published reports of the single-crystal X-ray structure of this compound in the reviewed literature. Should a suitable single crystal of the compound be grown, this technique would provide unambiguous confirmation of its molecular structure and connectivity. The resulting data would also reveal details about its solid-state packing, including any hydrogen bonding involving the phenolic hydroxyl group and other potential non-covalent interactions that govern the crystal lattice.

Chromatographic Separation and Purity Assessment Techniques (e.g., HPLC, GC)

Chromatographic techniques are essential for the separation, identification, and quantification of compounds in a mixture, as well as for assessing the purity of a synthesized substance. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used.

While specific, validated chromatographic methods for this compound have not been detailed in the available literature, standard methodologies for phenolic compounds would be applicable.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would likely be the method of choice. mdpi.com In this technique, the compound would be separated on a nonpolar stationary phase (such as C18) using a polar mobile phase (typically a mixture of water and a solvent like acetonitrile (B52724) or methanol). researchgate.net A UV detector would be suitable for detection, as the aromatic ring is a strong chromophore. This method would be effective for monitoring reaction progress and determining the final purity of the product.

Gas Chromatography (GC): GC is well-suited for volatile and thermally stable compounds. epa.gov Due to the polar phenolic -OH group, direct analysis of this compound by GC might result in poor peak shape (tailing). Therefore, derivatization to a less polar ether or ester, for example, by reacting the hydroxyl group with a silylating agent, is often performed prior to analysis to improve chromatographic performance. The separation would be carried out on a capillary column, and detection could be achieved using a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS).

Computational and Theoretical Investigations of 3 Allyloxy 4 Bromophenol

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Conformation

No specific DFT studies on 3-(Allyloxy)-4-bromophenol were found.

Molecular Dynamics Simulations for Conformational Analysis

No specific molecular dynamics simulation studies on this compound were found.

Reaction Mechanism Elucidation through Computational Modeling

No specific studies on the computational modeling of reaction mechanisms involving this compound were found.

Prediction of Spectroscopic Parameters

No specific computational predictions of spectroscopic parameters for this compound were found.

Structure-Reactivity Relationship Prediction (Computational Aspects)

No specific computational structure-reactivity relationship studies for this compound were found.

Applications and Synthetic Utility of 3 Allyloxy 4 Bromophenol

As a Building Block in Complex Organic Synthesis

The strategic placement of functional groups on the 3-(allyloxy)-4-bromophenol scaffold makes it an attractive starting material for the construction of intricate molecular architectures. The bromine atom is amenable to various cross-coupling reactions, the phenol (B47542) group can be derivatized or participate in cyclization reactions, and the allyl group offers a site for further modification or polymerization.

While direct examples of the synthesis of heterocyclic compounds starting from this compound are not extensively documented in publicly available research, the synthesis of its derivatives highlights its potential in this area. For instance, a closely related compound, 3-allyl-2-(allyloxy)-5-bromoaniline, has been synthesized in a four-step process from 2-allylphenol. This process involves nitration, selective bromination, allylation, and reduction of the nitro group. researchgate.netnih.gov The resulting aniline (B41778) is a key precursor for nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and other biologically active molecules. nih.gov The synthetic route to this aniline derivative underscores the utility of the bromophenol core in accessing functionalized building blocks for heterocyclic synthesis.

The presence of the bromine atom on the aromatic ring of this compound opens up possibilities for various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. researchgate.netorganic-chemistry.orgorganic-chemistry.orgorganic-chemistry.orgwikipedia.orglibretexts.orgwikipedia.orgwikipedia.orglibretexts.orgacsgcipr.orgchemeurope.com These reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, which are fundamental steps in the construction of diverse heterocyclic ring systems. For example, intramolecular cyclization of derivatives of this compound could lead to the formation of oxygen-containing heterocycles. nih.gov

The allyl group in this compound makes it a potential monomer or precursor for the synthesis of functionalized polymers. Allyl-containing compounds are known to participate in various polymerization reactions, including free-radical polymerization and ring-opening metathesis polymerization. The resulting polymers can possess unique properties and can be further modified through the reactive double bond of the allyl group.

Research on bis-allyloxy functionalized initiators for atom transfer radical polymerization (ATRP) demonstrates the utility of the allyloxy group in creating well-defined polymers. researchgate.net These polymers can be transformed into other functional materials, such as those containing epoxy groups. The presence of both an allyl group and a reactive bromine atom in this compound could allow for the synthesis of polymers that can be cross-linked or further functionalized through reactions at both sites, leading to materials with tailored properties for specific applications. For instance, poly(4-(4-bromophenyloxy)styrene) has been synthesized via post-polymerization modification of poly(4-(1-ethoxyethoxy)styrene), showcasing the incorporation of bromophenoxy moieties into polymeric structures. rsc.org

Bromophenols are commonly found in marine organisms and often exhibit interesting biological activities. nih.gov The synthesis of natural products and their derivatives frequently utilizes brominated phenolic compounds as key intermediates. nih.gov For example, the synthesis of natural bromophenols containing a benzylic acid group has been accomplished using brominated and methoxylated starting materials. nih.gov

The structure of this compound provides a scaffold that can be elaborated to construct the core of various natural products. The combination of the bromo, hydroxy, and allyl functionalities allows for a stepwise and controlled introduction of further complexity, moving towards the target natural product. The development of synthetic routes to natural bromophenols is crucial as it provides access to these compounds for biological evaluation and the development of new therapeutic agents. nih.gov

Table 1: Key Reactions and Potential Applications of this compound

Functional Group Potential Reactions Applications in Synthesis
Bromine Atom Suzuki Coupling researchgate.netorganic-chemistry.orglibretexts.orgmdpi.com Formation of C-C bonds for biaryl structures.
Heck Reaction organic-chemistry.orgwikipedia.orglibretexts.orgrsc.org Formation of C-C bonds with alkenes.
Sonogashira Coupling wikipedia.orgorganic-chemistry.orgscispace.comnih.gov Formation of C-C bonds with alkynes.
Buchwald-Hartwig Amination organic-chemistry.orgwikipedia.orglibretexts.orgacsgcipr.orgchemeurope.com Formation of C-N bonds for aryl amines.
Phenolic Hydroxyl Etherification, Esterification Protection or modification for multi-step synthesis.
Oxidative Cyclization nih.gov Synthesis of oxygen-containing heterocycles.
Allyl Group Polymerization researchgate.netrsc.org Formation of functionalized polymers.
Thiol-ene "click" chemistry Post-polymerization modification.
Metathesis Carbon-carbon bond formation.

Role in Catalyst or Ligand Design

There is currently no publicly available research specifically detailing the use of this compound in catalyst or ligand design. However, the structural features of the molecule suggest potential avenues for such applications. The phenolic oxygen and the double bond of the allyl group could potentially act as coordination sites for metal centers. Furthermore, the aromatic ring could be functionalized with phosphine (B1218219) or other coordinating groups through reactions at the bromine position to create novel ligands for catalysis.

Development of Novel Synthetic Reagents

Synthesis and Chemical Exploration of 3 Allyloxy 4 Bromophenol Derivatives and Analogues

Structural Modifications of the Allyloxy Moiety

The allyloxy group is a versatile handle for a variety of chemical transformations, primarily involving the terminal alkene. These modifications can introduce new functional groups, extend the carbon skeleton, or create chiral centers.

A primary reaction of aryl allyl ethers is the Claisen rearrangement , a researchgate.netresearchgate.net-sigmatropic rearrangement that occurs upon heating. wikipedia.orgorganic-chemistry.org In the case of 3-(Allyloxy)-4-bromophenol, thermal rearrangement is expected to proceed via a cyclic transition state, leading to the migration of the allyl group to the ortho position of the ether linkage (C2), yielding 2-allyl-4-bromo-3-hydroxyphenol. slideshare.net This reaction is intramolecular and results in an inversion of the allyl group's carbon chain. slideshare.net If both ortho positions were blocked, a subsequent Cope rearrangement could lead to the para-substituted product. organic-chemistry.org

The double bond of the allyl group is also susceptible to various addition reactions, such as epoxidation and dihydroxylation.

Epoxidation : Treatment with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), converts the alkene into an epoxide. libretexts.orglibretexts.org This three-membered ring is a valuable synthetic intermediate that can be opened by various nucleophiles. For instance, acid-catalyzed hydrolysis of the epoxide yields an anti-1,2-diol. libretexts.orgkhanacademy.org

Dihydroxylation : The alkene can be directly converted to a vicinal diol. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) followed by a reductive workup (e.g., NaHSO₃). libretexts.org This method results in the addition of two hydroxyl groups to the same face of the double bond.

These transformations allow for the introduction of oxygen-containing functional groups, significantly altering the polarity and synthetic potential of the molecule.

Reaction Reagent(s) Product Type Stereochemistry
Epoxidationm-CPBAEpoxideN/A
Anti-dihydroxylation1. m-CPBA 2. H₃O⁺1,2-diolAnti
Syn-dihydroxylation1. OsO₄ 2. NaHSO₃/H₂O1,2-diolSyn

Derivatization of the Bromine Atom for Further Functionalization

The bromine atom on the aromatic ring is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. This functionalization allows for the connection of the 3-(allyloxy)phenol (B8788115) core to a vast range of other molecular fragments.

Suzuki-Miyaura Coupling is a widely used method for forming biaryl structures or connecting alkyl/vinyl groups. researchgate.net The reaction couples the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.commdpi.com This reaction is known for its mild conditions and tolerance of a wide variety of functional groups. For instance, coupling this compound with phenylboronic acid would yield 3-(allyloxy)-4-phenylphenol. researchgate.net

Other significant cross-coupling reactions applicable to this system include:

Heck Coupling : Reaction with an alkene to form a new carbon-carbon bond at the bromine position.

Sonogashira Coupling : Coupling with a terminal alkyne, providing access to aryl-alkyne structures.

Buchwald-Hartwig Amination : Formation of a carbon-nitrogen bond by reacting the aryl bromide with an amine. uwindsor.ca

These reactions dramatically expand the library of accessible compounds, allowing for the synthesis of complex molecules with tailored electronic and structural properties.

Coupling Reaction Coupling Partner Catalyst/Base Example Product C-C Bond Type
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄ / K₂CO₃Aryl-Aryl
HeckAlkenePd(OAc)₂ / PPh₃Aryl-Vinyl
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂ / CuIAryl-Alkynyl
Buchwald-HartwigAminePd₂(dba)₃ / NaOt-BuAryl-Amino

Chemical Modifications of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another key reactive site, exhibiting both acidic and nucleophilic character. Its modification can be used to alter solubility, introduce protecting groups, or create new linkages.

Etherification (O-alkylation) : The phenolic proton can be removed by a base (e.g., K₂CO₃, NaH), and the resulting phenoxide can act as a nucleophile. Reaction with an alkyl halide, such as methyl iodide, in a Williamson ether synthesis would yield 4-bromo-3-(allyloxy)-1-methoxybenzene.

Esterification (O-acylation) : Phenols are readily converted to esters by reaction with acid chlorides or anhydrides in the presence of a base like pyridine (B92270). semanticscholar.org For example, reacting this compound with acetyl chloride would produce 3-(allyloxy)-4-bromophenyl acetate.

Conversion to a Trillate : The hydroxyl group can be converted into a trifluoromethanesulfonate (B1224126) (triflate, -OTf) group by reacting it with triflic anhydride (B1165640). The triflate is an excellent leaving group, enabling the phenolic position to participate in its own set of cross-coupling reactions, further expanding the synthetic possibilities.

Synthesis of Polycyclic and Fused Systems Incorporating the Core Structure

The functional groups on this compound can be orchestrated to participate in intramolecular reactions, leading to the formation of polycyclic and fused ring systems.

A powerful strategy involves the previously mentioned Claisen rearrangement. The product, 2-allyl-4-bromo-3-hydroxyphenol, contains an ortho-allylphenol moiety, which is a common precursor for the synthesis of fused oxygen heterocycles like dihydrofurans or chromanes. beilstein-journals.orgbeilstein-journals.org Acid-catalyzed cyclization or other metal-catalyzed processes can facilitate the intramolecular hydroalkoxylation of the phenolic hydroxyl group onto the allyl double bond, closing the ring. chemrxiv.org

For example, gold(I) catalysts have been shown to be effective in one-pot procedures that combine a Friedel-Crafts-type allylation of a phenol (B47542) followed by cyclization to form a chroman ring system. beilstein-journals.orgbeilstein-journals.org Starting from the Claisen rearrangement product of this compound, an analogous intramolecular cyclization could be envisioned to construct a 5-bromo-6-hydroxy-dihydrobenzofuran derivative. Alternative strategies for chromane (B1220400) synthesis include triflimide-catalyzed annulations or multi-step sequences involving Heck coupling and Mitsunobu cyclization. organic-chemistry.orgacs.org

Exploration of Stereochemical Variants

The parent molecule, this compound, is achiral. However, its allyloxy moiety provides a direct route for the introduction of stereocenters, enabling the synthesis of chiral derivatives.

The most direct approach is the asymmetric modification of the allyl group's double bond.

Sharpless Asymmetric Dihydroxylation (AD) : This reaction uses a chiral cinchona alkaloid ligand in conjunction with osmium tetroxide to achieve highly enantioselective syn-dihydroxylation of the alkene. york.ac.ukscripps.edu Applying this to this compound would produce a chiral diol with high enantiomeric excess (ee). researchgate.netrsc.org

Sharpless Asymmetric Epoxidation (AE) : While the classic AE is for allylic alcohols, related methods have been developed for the asymmetric epoxidation of simple alkenes, which would introduce a chiral epoxide intermediate. scripps.edu

The introduction of these stereocenters early in a synthetic sequence allows for the preparation of enantiomerically pure, complex molecules. The resulting chiral diols and epoxides can be further manipulated, with their stereochemistry guiding the formation of subsequent stereocenters in more elaborate polycyclic structures.

Future Directions and Emerging Research Avenues for 3 Allyloxy 4 Bromophenol

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of 3-(Allyloxy)-4-bromophenol and its derivatives is geared towards methods that are not only high-yielding but also environmentally benign. Current research in related compounds provides a blueprint for achieving these goals. For instance, the synthesis of analogous compounds like 3-allyl-2-(allyloxy)-5-bromoaniline involves a multi-step process including nitration, selective bromination, allylation, and reduction researchgate.netnih.gov.

A potential sustainable route to this compound could be adapted from such methodologies, starting from a readily available phenol (B47542). Key considerations for enhancing sustainability would include:

Atom Economy: Designing reaction pathways that maximize the incorporation of all starting materials into the final product.

Catalysis: Employing catalytic reagents over stoichiometric ones to minimize waste. This includes the use of recyclable heterogeneous catalysts.

Solvent Choice: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents.

Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis or reactions that proceed at ambient temperature and pressure.

A hypothetical "green" synthesis might involve the selective bromination of 3-allyloxyphenol or the allylation of 4-bromoresorcinol (B146125) using phase-transfer catalysis to reduce solvent usage and improve reaction rates.

StepTraditional Reagent/ConditionSustainable AlternativeAdvantage
Bromination Br₂ in chlorinated solventsN-Bromosuccinimide (NBS) with a catalyst in a green solventReduced toxicity, improved selectivity
Allylation Allyl bromide with a strong base in polar aprotic solventsAllyl carbonate with a Palladium catalyst; Phase-transfer catalysisMilder conditions, reduced waste, easier purification

Expansion of Reactive Pathways and Novel Transformations

The unique combination of functional groups in this compound opens the door to a wide array of chemical transformations, allowing for the creation of complex molecular architectures. Future research will likely focus on leveraging each reactive site.

The Allyl Ether Group: This group is primed for acs.orgacs.org-sigmatropic rearrangements, specifically the Claisen rearrangement, a powerful tool for carbon-carbon bond formation organic-chemistry.org. Heating this compound would be expected to yield 2-allyl-4-bromo-1,3-benzenediol. The regioselectivity of this rearrangement can be influenced by catalysts and reaction conditions, offering a pathway to selectively functionalized catechols nih.gov.

The Bromine Atom: The bromo substituent is an ideal handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings nih.govnih.gov. These reactions allow for the introduction of a vast range of substituents (aryl, alkyl, alkynyl groups) at the C4 position, enabling the synthesis of diverse libraries of compounds for screening in various applications. The differential reactivity between the C-Br bond and other potential reactive sites allows for sequential, selective functionalization nih.gov.

The Phenolic Hydroxyl Group: The phenol group can be further derivatized through etherification or esterification to modify the molecule's physical and chemical properties, such as solubility, lipophilicity, and biological activity.

Reaction TypeFunctional GroupPotential Product ClassSynthetic Utility
Claisen Rearrangement AllyloxySubstituted Allyl CatecholsC-C bond formation, access to complex phenols
Suzuki Coupling BromoBiaryl compoundsSynthesis of ligands, polymers, and biologically active molecules
Heck Coupling BromoSubstituted StyrenesElaboration of carbon skeletons
Etherification PhenolDi-ethersModification of physical and biological properties

Integration into Flow Chemistry and Automation Methodologies

The transition from traditional batch synthesis to continuous flow chemistry represents a significant leap forward in chemical manufacturing, offering enhanced safety, scalability, and efficiency. The synthesis of substituted phenols and related compounds has been successfully adapted to flow systems acs.orgacs.orgresearchgate.net.

Integrating the synthesis of this compound into a flow chemistry setup could provide several advantages:

Improved Heat and Mass Transfer: Microreactors provide a high surface-area-to-volume ratio, allowing for precise temperature control and efficient mixing, which can lead to higher yields and fewer side products acs.org.

Enhanced Safety: Potentially hazardous reactions can be performed more safely on a small scale within an enclosed system, minimizing operator exposure.

Scalability: Production can be easily scaled up by running the system for longer periods or by using multiple reactors in parallel.

Automation: Flow systems can be automated for continuous production and real-time analysis, reducing the need for manual intervention and improving reproducibility.

A potential flow process could involve pumping starting materials through packed-bed reactors containing immobilized catalysts for bromination or allylation, followed by in-line purification steps researchgate.net. This approach aligns with the principles of green chemistry by reducing waste and energy consumption.

Advanced Computational Studies for Predictive Design

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby accelerating the research and development process. While specific computational studies on this compound are not yet prevalent, methodologies applied to related halophenols and other organic molecules can be readily adopted researchgate.netnih.gov.

Density Functional Theory (DFT) and other ab initio methods can be employed to:

Predict Molecular Properties: Calculate geometric parameters, vibrational frequencies, and electronic properties (e.g., HOMO-LUMO gap, electrostatic potential maps) to understand the molecule's intrinsic characteristics researchgate.netnih.govrsc.org.

Elucidate Reaction Mechanisms: Model transition states and reaction pathways for transformations like the Claisen rearrangement or cross-coupling reactions to predict product distributions and optimize reaction conditions nih.gov.

Design Novel Derivatives: Computationally screen virtual libraries of derivatives with modified substituents to predict their properties, such as binding affinity to a biological target or their potential as advanced materials. This predictive power can guide synthetic efforts, saving significant time and resources acs.org.

These computational insights are invaluable for the rational design of new molecules based on the this compound scaffold for specific, targeted applications.

Exploration in Niche Chemical Applications

The structural motifs within this compound suggest its potential utility in several specialized areas, primarily inspired by the known activities of related compounds.

Pharmaceutical and Agrochemical Intermediates: Bromophenols are a class of compounds found extensively in marine algae and are known to exhibit a wide range of biological activities, including antioxidant, antimicrobial, anticancer, and anti-diabetic effects nih.govmdpi.commdpi.com. The allyloxy group is also present in compounds with notable bioactivity; for example, 2-allyloxyphenol has been identified as a natural product with antimicrobial and antioxidant properties nih.gov. Therefore, this compound serves as an excellent starting point for the synthesis of new therapeutic or crop protection agents.

Materials Science: Phenolic compounds are foundational monomers for polymers like novolacs and resoles. The presence of the bromine atom offers a route to flame-retardant materials, as organobromine compounds are widely used in this capacity. Furthermore, m-aryloxy phenols have been used to create polymers with high thermal stability mdpi.com. The allyl group provides a site for polymerization or for grafting the molecule onto other polymer backbones, potentially creating functional materials with unique optical, electronic, or mechanical properties researchgate.net.

The exploration of these niche applications could lead to the development of high-value products derived from the this compound core structure.

Q & A

Q. Data Analysis Example :

DerivativeIC₅₀ (μM) for Enzyme XCell LineReference
3-Allyloxy-4-bromo12.5 ± 1.2HeLa
3-Methoxy-4-bromo>100HEK293

Advanced: How can computational modeling predict pharmaceutical applications of this compound derivatives?

Methodological Answer:

  • Molecular Docking : Simulate binding to target proteins (e.g., kinases, GPCRs) using software like AutoDock Vina. The bromine atom’s hydrophobic volume and allyloxy flexibility improve fit in hydrophobic pockets .
  • QSAR Models : Corrogate electronic parameters (e.g., Hammett σ values for substituents) with bioactivity data to design optimized derivatives .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP for lipid solubility) to prioritize candidates with oral bioavailability .

Advanced: What catalytic systems enhance the efficiency of cross-coupling reactions involving this compound?

Methodological Answer:

  • Palladium Catalysts : Use Pd(PPh₃)₄ or PdCl₂(dppf) for Suzuki-Miyaura couplings with arylboronic acids. The allyloxy group’s steric bulk may require elevated temperatures (80–100°C) .
  • Ligand Screening : Test bidentate ligands (e.g., XPhos) to stabilize the Pd center and reduce homocoupling byproducts .
  • Microwave Assistance : Accelerate reaction times (30 mins vs. 24h) while maintaining yields >80% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.